(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL

Catalog No.
S15850741
CAS No.
M.F
C9H11ClFNO
M. Wt
203.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-O...

Product Name

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL

IUPAC Name

(3R)-3-amino-3-(4-chloro-2-fluorophenyl)propan-1-ol

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

InChI

InChI=1S/C9H11ClFNO/c10-6-1-2-7(8(11)5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1

InChI Key

KLZSUAAIZCBKNI-SECBINFHSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CCO)N

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)[C@@H](CCO)N

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL is a chemical compound with the molecular formula C9H11ClFNOC_9H_{11}ClFNO and a molecular weight of approximately 203.64 g/mol. It is classified under amino alcohols and is characterized by the presence of an amino group, a hydroxyl group, and a substituted phenyl group. The compound is noted for its chiral center, which contributes to its stereochemistry, specifically the (3R) configuration, indicating that the amino group is oriented in a specific spatial arrangement relative to the other substituents on the propanol backbone .

Typical of amino alcohols. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can be replaced by halides or other nucleophiles under acidic or basic conditions.
  • Acid-Base Reactions: The amino group can act as a base, accepting protons in acidic environments.
  • Formation of Derivatives: The compound can be converted into esters or amides through reaction with carboxylic acids or acid chlorides.

These reactions are significant for modifying the compound's properties for various applications in medicinal chemistry and materials science.

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL exhibits biological activity that makes it of interest in pharmacology. Preliminary studies suggest that it may have potential as an antidepressant or anxiolytic agent due to its structural similarity to known psychoactive compounds. The presence of both an amino and hydroxyl group is crucial for its interaction with biological receptors, potentially influencing neurotransmitter systems .

The synthesis of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL typically involves multi-step organic synthesis techniques. Common methods include:

  • Starting Materials: The synthesis often begins with commercially available starting materials such as 4-chloro-2-fluorobenzaldehyde and appropriate amines.
  • Reduction Reactions: Reduction of intermediates using reducing agents like lithium aluminum hydride can yield the desired amino alcohol.
  • Chiral Resolution: If racemic mixtures are produced, chiral resolution techniques such as chromatography can be employed to isolate the (3R) enantiomer.

These methods illustrate the complexity involved in synthesizing chiral compounds and highlight the need for careful control over reaction conditions .

(3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL has several potential applications:

  • Pharmaceutical Development: Its structural characteristics make it a candidate for developing new medications targeting central nervous system disorders.
  • Chemical Research: Used as a building block in organic synthesis to create more complex molecules.
  • Biochemical Studies: Investigated for its interactions with biological systems to understand its mechanism of action and therapeutic potential.

Studies investigating the interactions of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL with various receptors are critical for elucidating its pharmacological profile. Research indicates that it may interact with serotonin receptors, which could explain its potential anxiolytic effects. Additionally, studies involving enzyme inhibition may reveal its role in metabolic pathways relevant to drug metabolism .

Several compounds share structural similarities with (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL, including:

Compound NameMolecular FormulaKey Differences
(3S)-3-Amino-3-(4-chlorophenyl)propan-1-olC9H12ClNOC_9H_{12}ClNODifferent stereochemistry (3S instead of 3R)
(3R)-3-Amino-3-(2-bromo-4-chlorophenyl)propan-1-olC9H11BrClNOC_9H_{11}BrClNOContains bromine instead of fluorine
(S)-3-Amino-3-(4-fluorophenyl)propan-1-olC9H12FNOC_9H_{12}FNOLacks chlorine substituent

These comparisons highlight the unique aspects of (3R)-3-Amino-3-(4-chloro-2-fluorophenyl)propan-1-OL, particularly its specific halogen substitutions and stereochemistry, which influence its biological activity and chemical reactivity .

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

203.0513198 g/mol

Monoisotopic Mass

203.0513198 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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